molecular formula C21H23N3O2 B5432614 1-phenyl-4-[(4-phenylpiperazino)carbonyl]-2-pyrrolidinone

1-phenyl-4-[(4-phenylpiperazino)carbonyl]-2-pyrrolidinone

Cat. No.: B5432614
M. Wt: 349.4 g/mol
InChI Key: CQSIBUUEALUYDO-UHFFFAOYSA-N
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Description

1-phenyl-4-[(4-phenylpiperazino)carbonyl]-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone ring substituted with a phenyl group and a phenylpiperazino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-[(4-phenylpiperazino)carbonyl]-2-pyrrolidinone typically involves the reaction of 1-phenyl-2-pyrrolidinone with 4-phenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-[(4-phenylpiperazino)carbonyl]-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1-phenyl-4-[(4-phenylpiperazino)carbonyl]-2-pyrrolidinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-4-[(4-phenylpiperazino)carbonyl]-2-pyrrolidinone involves its interaction with specific molecular targets such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including enzyme inhibition and receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-4-[(4-phenylpiperazino)carbonyl]-2-pyrrolidinone is unique due to its specific structural features, which confer distinct pharmacological properties. The combination of a pyrrolidinone ring with a phenylpiperazino carbonyl group allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-phenyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20-15-17(16-24(20)19-9-5-2-6-10-19)21(26)23-13-11-22(12-14-23)18-7-3-1-4-8-18/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIBUUEALUYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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